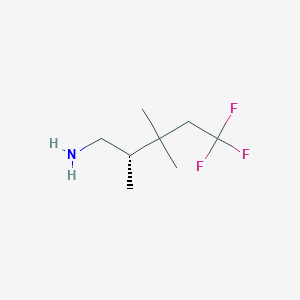

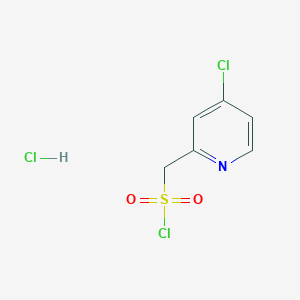

![molecular formula C12H9ClN4 B2471564 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 23121-14-4](/img/structure/B2471564.png)

4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Übersicht

Beschreibung

“4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound . It is a part of the pyrazolo[3,4-d]pyrimidine class of compounds, which are known to exhibit various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .

Synthesis Analysis

The synthesis of “this compound” involves a rational and short two-step process from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . Another method involves an ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy, and mass-spectrometry . The SAR analysis indicated that substituted phenyl moieties (4-chlorophenyl, 4-methylphenyl, and 4-methoxyphenyl) at the amide bond of the pyrazolo-pyrimidine scaffold increase the inhibitory effects .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is synthesized for various pharmacological research applications. A study by Ogurtsov and Rakitin (2021) elaborates on a novel preparation method of this compound and its potential as an intermediate for substances with useful pharmacological properties. They detailed the synthesis process, establishing the structure of the compound using elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy (Ogurtsov & Rakitin, 2021).

Pharmacological Potential

Functionally disubstituted 1H-pyrazolo[3,4-d]pyrimidines, including this compound, are essential compounds in pharmacology. They are investigated for various activities, such as anticancer, antibacterial, and anti-inflammatory properties. For instance, a study by Beyzaei et al. (2017) focused on synthesizing new 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their antibacterial effects against several pathogenic bacteria (Beyzaei et al., 2017).

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound, has been explored in several studies. El-sayed et al. (2017) synthesized a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, exhibiting significant antimicrobial activity against various bacterial and fungal strains (El-sayed et al., 2017).

Herbicidal and Anticancer Applications

In addition to antimicrobial properties, this compound derivatives have been studied for their herbicidal and anticancer activities. Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives, demonstrating good inhibition activities against specific plant species (Luo et al., 2017). Additionally, Abdellatif et al. (2014) investigated the anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives on the MCF-7 human breast adenocarcinoma cell line, finding that some compounds exhibited significant inhibitory activity (Abdellatif et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that pyrazolo[3,4-d]pyrimidines, a class of compounds to which this molecule belongs, have been associated with various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .

Mode of Action

Related compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to interact with their targets to exert their effects .

Biochemical Pathways

Related compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to affect various biochemical pathways .

Result of Action

Related compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to have various effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

4-chloro-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4/c1-8-15-11(13)10-7-14-17(12(10)16-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSCWILCMCCGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-3-amino-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2471484.png)

![methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B2471487.png)

![N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide](/img/structure/B2471488.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2471493.png)

![2-Bromo-1-methyl-6-(2-trimethylsilylethoxymethyl)-4,5-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B2471496.png)

![N'-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2471501.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2471503.png)

![4-{[5-(Methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B2471504.png)